Debutyldronedarone D7: A Technical Overview of its Physicochemical Properties and Metabolic Context
Debutyldronedarone D7: A Technical Overview of its Physicochemical Properties and Metabolic Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Debutyldronedarone D7, the deuterated analogue of the primary active metabolite of the antiarrhythmic agent, dronedarone. This document compiles essential physicochemical data, outlines relevant experimental methodologies for its study, and illustrates its position within the metabolic cascade of its parent compound.
Core Physicochemical Data
Debutyldronedarone D7 is a stable-isotope labeled version of N-debutyl dronedarone, a major circulating and pharmacologically active metabolite of dronedarone. The "D7" designation indicates that seven hydrogen atoms on the N-butyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), used in pharmacokinetic studies.
The key quantitative data for Debutyldronedarone D7 and its non-deuterated counterpart are summarized below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Form |
| Debutyldronedarone D7 | C₂₇H₂₉D₇N₂O₅S | 507.69 | Free Base |
| Debutyldronedarone D7 Hydrochloride | C₂₇H₃₀D₇ClN₂O₅S | 544.16 | Hydrochloride Salt |
| Debutyldronedarone | C₂₇H₃₆N₂O₅S | 500.65 | Free Base |
| Debutyldronedarone Hydrochloride | C₂₇H₃₇ClN₂O₅S | 537.10 | Hydrochloride Salt |
Metabolic Pathway of Dronedarone
Debutyldronedarone is formed primarily through the hepatic metabolism of dronedarone. This process is predominantly mediated by Cytochrome P450 enzymes. The metabolic cascade is critical for understanding the drug's efficacy, potential drug-drug interactions, and overall pharmacokinetic profile.
Experimental Protocols
The study of dronedarone metabolism and the quantification of its metabolites, including Debutyldronedarone, involve specific in vitro and analytical methodologies.
In Vitro Metabolism of Dronedarone in Human Liver Microsomes
This protocol is designed to identify the metabolic pathways and the primary enzymes responsible for the biotransformation of dronedarone.
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Objective: To determine the rate of formation of N-debutyl-dronedarone from dronedarone and identify the contributing CYP450 isoforms.
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Materials:
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Dronedarone
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Pooled human liver microsomes (HLMs)
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NADPH regenerating system (e.g., G6P, G6PD, NADP+)
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Phosphate buffer (pH 7.4)
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Specific CYP inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6)
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Acetonitrile (for quenching)
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Debutyldronedarone D7 (as internal standard for LC-MS analysis)
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Procedure:
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Prepare an incubation mixture containing phosphate buffer, human liver microsomes, and dronedarone in a microcentrifuge tube.
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(For inhibitor studies) Pre-incubate the above mixture with a specific CYP inhibitor (e.g., ketoconazole) for 10 minutes at 37°C.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
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Terminate the reaction by adding ice-cold acetonitrile containing the Debutyldronedarone D7 internal standard.
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Vortex the mixture and centrifuge to precipitate proteins.
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Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of N-debutyl-dronedarone relative to the control.
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Quantification of Debutyldronedarone in Human Plasma via HPLC-UV
This method provides a validated procedure for the simultaneous determination of dronedarone and its metabolite, debutyldronedarone, in patient plasma samples.
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Objective: To accurately measure the concentration of debutyldronedarone for pharmacokinetic studies or therapeutic drug monitoring.
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Instrumentation & Reagents:
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High-Performance Liquid Chromatography (HPLC) system with UV detection (set at λ = 290 nm).
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Supelcosil LC-CN column (150 × 4.6 mm, 5 µm).
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Mobile Phase: A mixture of Methanol:Acetonitrile:Water:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) with 0.1 mL 85% H₃PO₄.
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Extraction Solvent: Methyl tert-butyl ether (MTBE).
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Internal Standard (e.g., Bepridil).
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Human plasma samples.
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Sample Preparation (Liquid-Liquid Extraction):
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To 400 µL of plasma in a glass tube, add 25 µL of calibration/QC working solution.
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Add 20 µL of the internal standard working solution and vortex for 10 seconds.
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Add 50 µL of 10% Na₂CO₃ solution to alkalize the sample and vortex for 10 seconds.
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Add 3 mL of MTBE and extract for 8 minutes using a rotary mixer.
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Centrifuge the sample to separate the layers.
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Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase and inject it into the HPLC system.
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Chromatographic Conditions:
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Flow Rate: 1.8 mL/min.
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Column Temperature: Ambient.
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Detection Wavelength: 290 nm.
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Expected Retention Time for Debutyldronedarone: ~4.0 minutes.
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Logical Workflow for Metabolite Identification
The process of identifying and characterizing a metabolite like Debutyldronedarone follows a structured workflow, starting from in vitro experiments and leading to clinical sample analysis.
